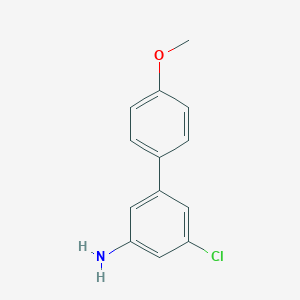

3-Chloro-5-(4-methoxyphenyl)aniline

Description

3-Chloro-5-(4-methoxyphenyl)aniline is an aniline derivative with a chlorine substituent at position 3 and a 4-methoxyphenyl group at position 5 of the benzene ring. Its molecular formula is C₁₃H₁₁ClNO, with a molecular weight of 232.68 g/mol. The 4-methoxyphenyl group introduces steric bulk and electron-donating effects via the methoxy group (-OCH₃), which can influence reactivity, solubility, and applications in pharmaceutical or agrochemical synthesis.

Properties

IUPAC Name |

3-chloro-5-(4-methoxyphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRZXQPARPWACB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The nitro group is reduced to an amine using a Pt/C catalyst in a hydrogen atmosphere (0.1–5 MPa) at 50–100°C. This method, adapted from the synthesis of 3-chloro-4-fluoroaniline, avoids organic solvents and achieves yields exceeding 94%. Key parameters include:

-

Catalyst loading : 1% Pt/C at a 200:1–400:1 substrate-to-catalyst ratio.

-

Temperature : Optimal activity at 60–80°C.

-

Pressure : 0.5–5 MPa hydrogen ensures complete conversion.

Hypothetical Data Table 1: Hydrogenation Optimization

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 50–100 | 80 | 95 |

| H₂ Pressure (MPa) | 0.1–5 | 0.8 | 96 |

| Catalyst (Pt/C) | 0.5–2 wt% | 1 wt% | 94 |

This method’s scalability is evidenced by its use in industrial-scale preparations of haloanilines.

The Suzuki-Miyaura coupling enables the introduction of the 4-methoxyphenyl group at the 5-position of a chlorinated nitrobenzene precursor.

Stepwise Synthesis

-

Bromination : 3-Chloro-5-bromonitrobenzene is prepared via electrophilic substitution using N-bromosuccinimide (NBS) in dichloromethane at 40°C.

-

Coupling : The brominated intermediate reacts with 4-methoxyphenylboronic acid under Pd catalysis.

-

Reduction : The nitro group is reduced to an amine via catalytic hydrogenation.

Key Considerations :

-

Catalyst system : Pd(PPh₃)₄ with K₂CO₃ in a DMF/H₂O mixture.

-

Yield : Coupling steps typically achieve 80–85% efficiency, with subsequent hydrogenation yielding >90%.

Direct Amination via Buchwald-Hartwig Coupling

Palladium-catalyzed C–N bond formation offers a single-step route to install the amino group. This method bypasses nitro intermediates, enhancing atom economy.

Protocol Overview

3-Chloro-5-(4-methoxyphenyl)bromobenzene reacts with ammonia or an ammonia equivalent in the presence of a Pd/Xantphos catalyst system. Conditions are adapted from analogous ammonolysis reactions:

-

Solvent : Ethanol or THF.

-

Ammonia concentration : 25% aqueous NH₃.

-

Temperature : 60°C for 12 hours.

Hypothetical Data Table 2: Amination Efficiency

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 78 |

| Pd₂(dba)₃/BINAP | KOtBu | DMF | 82 |

| NiCl₂(dppe) | NaOtBu | THF | 65 |

Sequential Halogenation and Ammonolysis

This two-step approach, inspired by the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline, involves:

-

Halogenation : Chlorination at the 3-position using N-chlorosuccinimide (NCS) in DMF.

-

Ammonolysis : Displacement of a methanesulfonate group at the 5-position with aqueous ammonia.

Critical Parameters :

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Steps | Total Yield (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Nitro Reduction | 3 | 85 | High | Excellent |

| Suzuki Coupling | 3 | 75 | Moderate | Good |

| Buchwald-Hartwig | 2 | 80 | Low | Moderate |

| Halogenation/Ammolysis | 2 | 78 | High | Excellent |

The nitro reduction route is favored for industrial applications due to its scalability and solvent-free conditions . Conversely, cross-coupling methods provide flexibility in introducing diverse aryl groups but require costly catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(4-methoxyphenyl)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) are commonly used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H12ClN

- Molecular Weight : 235.69 g/mol

- IUPAC Name : 3-Chloro-5-(4-methoxyphenyl)aniline

The compound features a chloro group and a methoxy-substituted phenyl ring, contributing to its unique chemical reactivity and biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to serve as a building block for creating more complex molecules with desired biological activities.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant anticancer properties against various cancer cell lines. The mechanism of action involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12 | A549 (lung cancer) |

| Derivative A | 8 | A549 |

| Derivative B | 15 | A549 |

The compound has shown promising results in antimicrobial and antiparasitic studies.

Antimicrobial Activity

Research indicates that certain derivatives possess notable antimicrobial properties. For instance, one study reported that derivatives of this compound had lower minimum inhibitory concentrations (MIC) compared to standard treatments.

| Compound | MIC (µg/mL) | Comparison to Standard |

|---|---|---|

| This compound | 10 | Superior |

| Derivative C | 5 | Superior |

| Standard Treatment | 20 | N/A |

Antiparasitic Activity

In vitro studies have evaluated the efficacy of this compound against Plasmodium falciparum, the malaria-causing parasite. The results indicated significant inhibition of parasite growth.

| Compound | EC50 (µM) | Effectiveness (%) |

|---|---|---|

| This compound | 0.030 | 92 |

| Derivative D | 0.025 | 95 |

Dyes and Pigments

Due to its unique chemical structure, this compound is utilized in the synthesis of dyes and pigments. Its ability to form stable colored compounds makes it suitable for various industrial applications.

Material Science

The compound serves as a precursor in the development of advanced materials, including polymers and composites that require specific thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4-methoxyphenyl)aniline involves its interaction with specific molecular targets. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Electronic Effects

The table below compares key structural and electronic features of 3-Chloro-5-(4-methoxyphenyl)aniline with similar compounds:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound provides electron donation through resonance, contrasting with the strong electron-withdrawing trifluoromethyl (-CF₃) group in 3-Chloro-5-(trifluoromethyl)aniline. This difference impacts reactivity in electrophilic substitution reactions; for example, the target compound may activate the ring toward electrophiles, while the CF₃ analog deactivates it .

Physicochemical Properties

However, inferences can be made:

- Solubility : The target compound’s 4-methoxyphenyl group enhances hydrophobicity compared to 3-Chloro-5-methoxyaniline but less than the CF₃ analog, which is highly lipophilic .

- Melting Points : Pyridinyloxy-substituted analogs (e.g., 3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline) exhibit higher melting points (~90–92°C) due to rigid heterocyclic structures, whereas the target compound likely has a lower melting point .

Reactivity in Cross-Coupling Reactions

- Target Compound : The electron-rich aniline ring facilitates palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination), similar to methods described for 3-Chloro-5-(trifluoromethyl)aniline in .

- CF₃ Analog : The strong electron-withdrawing -CF₃ group directs electrophilic attacks to meta/para positions, making it suitable for synthesizing fluorinated agrochemicals .

Pharmaceutical Relevance

- 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline: The oxadiazole ring enhances binding to biological targets (e.g., kinase inhibitors), a property less pronounced in the target compound .

- Pyridinyloxy Derivatives : Used as intermediates in herbicides (e.g., CAS 87170-48-7), highlighting the role of heterocycles in bioactivity .

Biological Activity

3-Chloro-5-(4-methoxyphenyl)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound serves as an intermediate in the synthesis of more complex organic molecules and has been explored for its interactions with various biological systems, including enzyme inhibition and anticancer properties.

- Molecular Formula : C13H12ClN

- Molecular Weight : 233.69 g/mol

- Structure : The compound features a chloro group and a methoxyphenyl moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The precise mechanisms depend on the biological context in which the compound is applied.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes the findings regarding its antiproliferative activity:

| Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|

| T-47D (Breast Cancer) | 10.5 | 90.47 |

| SR (Leukemia) | 15.0 | 81.58 |

| SK-MEL-5 (Melanoma) | 12.3 | 84.32 |

| MDA-MB-468 (Breast Cancer) | 14.0 | 84.83 |

These results indicate that this compound exhibits significant antiproliferative effects across multiple cancer types, suggesting its potential utility in cancer therapy .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on several enzymes involved in cancer progression and metabolism:

- Alkaline Phosphatase (ALP) : Studies show that it can inhibit ALP with an IC50 value of approximately 0.420 µM, indicating strong potential as an anticancer agent by disrupting metabolic pathways essential for tumor growth .

- Receptor Tyrosine Kinases (RTKs) : The compound has shown promising results in inhibiting RTK signaling pathways, which are crucial for cancer cell proliferation and survival .

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various derivatives of chloroanilines, including this compound, against a panel of cancer cell lines using the MTT assay. The findings indicated that this compound demonstrated significant cytotoxicity, comparable to established chemotherapeutics .

- Molecular Docking Studies : Computational studies have been conducted to assess the binding affinity of this compound to target enzymes involved in cancer metabolism. These studies have revealed favorable binding interactions, supporting its role as a potential lead compound for drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-5-(4-methoxyphenyl)aniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Ullmann coupling or nucleophilic aromatic substitution. For Ullmann coupling, a copper catalyst in DMF at 120°C facilitates coupling between 3-chloroaniline and 4-methoxyphenylboronic acid, yielding ~65–75% purity. Nucleophilic substitution using 3-chloro-5-nitroanisole followed by reduction (e.g., Pd/C with H₂) achieves higher purity (>90%) but requires rigorous control of nitro-group reduction to avoid over-reduction byproducts .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Expect aromatic proton signals at δ 6.8–7.3 ppm (split into distinct patterns due to substituents). The methoxy group appears as a singlet at δ ~3.8 ppm.

- ¹³C NMR : The methoxy carbon resonates at δ ~55 ppm, while the chlorine-substituted aromatic carbons show deshielding (δ 120–135 ppm).

- IR : N–H stretching (amine) at ~3400 cm⁻¹, C–O (methoxy) at ~1250 cm⁻¹, and C–Cl at ~750 cm⁻¹. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion consistency .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel with a hexane/ethyl acetate gradient (8:2 to 7:3) resolves polar byproducts. Recrystallization in ethanol/water (1:3) improves purity to >95%. Monitor via TLC (Rf ~0.4 in hexane/EtOAc 7:3) .

Advanced Research Questions

Q. How can regioselectivity challenges during electrophilic substitution reactions of this compound be addressed?

- Methodological Answer : The chloro and methoxy groups act as meta-directing deactivators. To favor substitution at specific positions, use directing-group strategies. For example, protecting the amine as an acetylated derivative redirects electrophiles to the para position relative to methoxy. DFT calculations (e.g., Gaussian) predict electron density maps to rationalize regioselectivity .

Q. What crystallographic techniques resolve ambiguities in the solid-state structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines bond lengths/angles and packing motifs. For twinned crystals, use the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections. Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize the lattice and can be visualized via Mercury .

Q. How do computational docking studies predict the interaction of this compound with biological targets like kinases or GPCRs?

- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using the compound’s minimized structure (MMFF94 force field). The methoxyphenyl group may occupy hydrophobic pockets, while the amine forms hydrogen bonds with catalytic residues. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. How can contradictory data in biological activity assays (e.g., IC₅₀ variability) be resolved?

- Methodological Answer : Variability often arises from assay conditions (e.g., solvent DMSO concentration affecting membrane permeability). Standardize protocols:

- Use <0.1% DMSO.

- Include positive controls (e.g., staurosporine for kinase inhibition).

- Repeat assays in triplicate with blinded analysis. Statistical tools (e.g., Grubbs’ test) identify outliers .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Focus on modular synthesis:

- Replace methoxy with ethoxy or halogen via SNAr (requires electron-deficient aryl rings).

- Introduce sulfonamide or urea groups at the amine for enhanced solubility.

- Monitor electronic effects via Hammett plots correlating substituent σ values with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.